Sultamicillin tosylate

Vue d'ensemble

Description

Il s'agit d'un acide monocarboxylique 2-oxo dérivé de l'acide 3,4-dihydroxyphénylpyruvique, où le groupe hydroxyle en position 3 est remplacé par un groupe méthoxy . Ce composé joue un rôle important dans le métabolisme des catécholamines, qui comprennent des neurotransmetteurs tels que la dopamine, la norépinéphrine et l'épinéphrine .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide vanillylpyruvique peut être synthétisé par le biais de diverses réactions chimiques. Une méthode courante implique l'oxydation de l'alcool vanillique à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome . La réaction nécessite généralement des conditions contrôlées pour assurer l'oxydation sélective du groupe alcool en acide carboxylique correspondant.

Méthodes de production industrielle : La production industrielle d'acide vanillylpyruvique peut impliquer l'utilisation de biocatalyseurs ou de procédés de fermentation microbienne. Ces méthodes peuvent offrir des rendements et une sélectivité plus élevés par rapport à la synthèse chimique traditionnelle.

Analyse Des Réactions Chimiques

Types de réactions : L'acide vanillylpyruvique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former l'acide vanillique.

Réduction : Les réactions de réduction peuvent convertir l'acide vanillylpyruvique en alcool vanillique.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Acide vanillique : Formé par oxydation.

Alcool vanillique : Formé par réduction.

4. Applications de la recherche scientifique

L'acide vanillylpyruvique présente plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Il sert de métabolite dans l'étude du métabolisme des catécholamines et des troubles associés.

Industrie : Applications potentielles dans la production d'agents aromatisants et de produits pharmaceutiques.

5. Mécanisme d'action

L'acide vanillylpyruvique exerce ses effets par son rôle de métabolite dans le métabolisme des catécholamines. Il participe à la conversion des catécholamines en leurs métabolites respectifs, qui sont ensuite excrétés par l'organisme . Les cibles moléculaires et les voies impliquées comprennent des enzymes telles que la monoamine oxydase et la catéchol-O-méthyltransférase, qui catalysent la dégradation des catécholamines .

Composés similaires :

Acide phénylpyruvique : Un autre acide monocarboxylique 2-oxo avec un groupe phényle.

Acide pyruvique : L'acide alpha-céto le plus simple, impliqué dans diverses voies métaboliques.

Acide vanillique : Un produit d'oxydation directe de l'acide vanillylpyruvique.

Unicité : L'acide vanillylpyruvique est unique en raison de son rôle spécifique dans le métabolisme des catécholamines et de ses caractéristiques structurelles, telles que la substitution par un groupe méthoxy, qui le distingue d'autres composés similaires .

Applications De Recherche Scientifique

Medical Uses

Sultamicillin tosylate is indicated for the treatment of several bacterial infections, including:

- Upper Respiratory Tract Infections : Effective against conditions such as sinusitis, otitis media, and tonsillitis caused by bacteria like Streptococcus pneumoniae and Haemophilus influenzae .

- Lower Respiratory Tract Infections : Used in the management of bacterial pneumonia and bronchitis .

- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections .

- Skin and Soft Tissue Infections : Effective against infections caused by Staphylococcus aureus and Streptococcus pyogenes, including diabetic foot ulcers and abscesses .

- Gonococcal Infections : Administered for the treatment of uncomplicated gonorrhea, showing high eradication rates .

Pharmacological Properties

This compound exhibits several pharmacokinetic advantages:

- Bioavailability : Approximately 80% when administered orally compared to intravenous administration of its components .

- Mechanism of Action : It inhibits beta-lactamase enzymes produced by resistant bacteria while disrupting cell wall synthesis in actively multiplying bacteria .

- Dosage Regimens : Commonly prescribed dosages range from 375 mg to 750 mg taken twice daily, depending on the severity and type of infection .

Efficacy in Urinary Tract Infections

A multicenter study involving 196 patients with acute uncomplicated cystitis showed that sultamicillin was effective in 66.8% of cases, with a high eradication rate (91.1%) for isolated strains before treatment .

Gonococcal Urethritis

In a study with 367 male patients suffering from gonococcal urethritis, sultamicillin demonstrated an eradication rate ranging from 92.3% to 100%, depending on the dosage administered over three to seven days .

Adverse Effects

While generally well-tolerated, sultamicillin can cause side effects such as diarrhea, nausea, and allergic reactions. A case series reported adverse effects including blurring of vision and palpitations in three patients post-surgery, highlighting the need for monitoring during treatment .

Summary Table of Applications

| Application | Indications | Efficacy Rate |

|---|---|---|

| Upper Respiratory Infections | Sinusitis, Otitis Media | High |

| Lower Respiratory Infections | Bacterial Pneumonia, Bronchitis | High |

| Urinary Tract Infections | Uncomplicated & Complicated UTIs | 66.8% - 91.1% |

| Skin & Soft Tissue Infections | Diabetic Foot Ulcers, Abscesses | High |

| Gonococcal Infections | Uncomplicated Gonorrhea | 92.3% - 100% |

Mécanisme D'action

Vanilpyruvic acid exerts its effects through its role as a metabolite in catecholamine metabolism. It is involved in the conversion of catecholamines to their respective metabolites, which are then excreted from the body . The molecular targets and pathways include enzymes such as monoamine oxidase and catechol-O-methyltransferase, which catalyze the breakdown of catecholamines .

Comparaison Avec Des Composés Similaires

Phenylpyruvic Acid: Another 2-oxo monocarboxylic acid with a phenyl group.

Pyruvic Acid: The simplest alpha-keto acid, involved in various metabolic pathways.

Vanillactic Acid: A direct oxidation product of vanilpyruvic acid.

Uniqueness: Vanilpyruvic acid is unique due to its specific role in catecholamine metabolism and its structural features, such as the methoxy group substitution, which distinguishes it from other similar compounds .

Activité Biologique

Sultamicillin tosylate is a combination antibiotic that consists of sulbactam, a beta-lactamase inhibitor, and ampicillin, a penicillin-type antibiotic. This compound is designed to enhance the antibacterial efficacy of ampicillin against beta-lactamase-producing bacteria. The following sections detail its biological activity, pharmacokinetics, clinical efficacy, and adverse effects based on diverse research findings.

This compound operates through the synergistic action of its components:

- Sulbactam : An irreversible inhibitor of many beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing them. It enhances the effectiveness of ampicillin against resistant strains by preventing the breakdown of the antibiotic .

- Ampicillin : A broad-spectrum antibiotic effective against various gram-positive and some gram-negative bacteria. It works by inhibiting bacterial cell wall synthesis during active growth phases .

2. Pharmacokinetics

Upon oral administration, sultamicillin is hydrolyzed to yield sulbactam and ampicillin in a 1:1 molar ratio. Key pharmacokinetic properties include:

- Bioavailability : Approximately 80% of that of an equal intravenous dose.

- Peak Serum Levels : Ampicillin levels are about twice those achieved with an equivalent dose of oral ampicillin.

- Elimination Half-Lives : Approximately 0.75 hours for sulbactam and 1 hour for ampicillin .

3.1 Case Studies and Trials

Several studies have evaluated the clinical efficacy of sultamicillin in various infections:

-

Urinary Tract Infections (UTIs) :

- In a multicenter study involving 196 patients with acute uncomplicated cystitis treated with 375 mg three times daily for three days, an eradication rate of 91.1% was observed .

- For complicated UTIs in 368 patients treated over five days, the eradication rate was 74.9% overall, with high beta-lactamase-producing organisms showing a 64.1% eradication rate .

- Gonococcal Urethritis :

- Respiratory Tract Infections :

4. Adverse Effects

While sultamicillin is generally well-tolerated, it has been associated with several adverse effects:

- Gastrointestinal Issues : Diarrhea is common, with some cases leading to Clostridium difficile-associated diarrhea (CDAD), which can range from mild to severe .

- Allergic Reactions : Hypersensitivity reactions including anaphylaxis have been reported .

- Other Effects : Headaches, dizziness, and somnolence are also noted among reported side effects .

5. Summary Table of Clinical Findings

| Infection Type | Sample Size | Treatment Duration | Eradication Rate (%) | Comments |

|---|---|---|---|---|

| Acute Uncomplicated UTI | 196 | 3 days | 91.1 | Common dosage: 375 mg TID |

| Complicated UTI | 368 | 5 days | 74.9 | High beta-lactamase producers: 64.1% |

| Gonococcal Urethritis | 367 | 3-7 days | Up to 100 | Dose-dependent efficacy |

| Respiratory Tract Infections | Various | Varies | Comparable | Effective against multiple pathogens |

6. Conclusion

This compound represents a significant advancement in the treatment of bacterial infections due to its dual-action mechanism that enhances the effectiveness of ampicillin against resistant strains. Its pharmacokinetic profile supports its use in various clinical settings, notably for UTIs and gonorrhea treatment. However, clinicians must remain vigilant regarding potential adverse effects, particularly gastrointestinal disturbances.

Propriétés

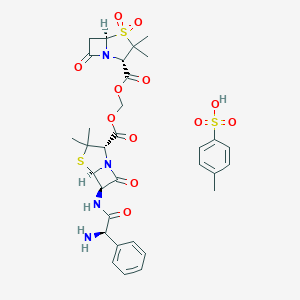

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSPKNZHGIDQM-CGAOXQFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048641 | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83105-70-8 | |

| Record name | Sultamicillin tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83105-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTAMICILLIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sultamicillin tosylate itself doesn't directly interact with bacterial targets. Instead, it acts as a prodrug, getting hydrolyzed in vivo to release its active components: ampicillin and sulbactam. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation by bacterial beta-lactamases, thus extending its spectrum of activity. [, ]

A: Several analytical techniques are used to characterize and quantify this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for this purpose. [, ] Studies have utilized RP-HPLC with UV detection at wavelengths ranging from 225 nm to 230 nm. [, ] This method allows for the separation and quantification of this compound in bulk form, pharmaceutical dosage forms, and potentially in biological samples. [, ]

A: Yes, research indicates that humidity significantly impacts the stability of this compound tablets compared to heat. [] Storing this compound tablets in glass bottles with desiccant is recommended over blister packs to mitigate degradation due to humidity. [] This highlights the importance of appropriate packaging for preserving drug stability.

A: Studies exploring this compound complexes with Hydroxypropyl-β-cyclodextrin (HP-βCD) and L-arginine have shown promising results. [] These complexes displayed enhanced solubility and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to free this compound. [] This highlights the potential of complexation strategies for improving drug delivery and efficacy.

A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant clinical concern. Resistance often arises from the production of beta-lactamases, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] The inclusion of sulbactam in this compound aims to combat this resistance mechanism by inhibiting these enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.